2-Benzyl-7-bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-BENZYL-7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as bromine, hydroxyl, and methoxy, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic synthesis. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications and derivatizations.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. The presence of the chromeno[2,3-c]pyrrole scaffold is known to exhibit significant biological activities .
Medicine
In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its unique structure and functional groups make it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatile reactivity allows for the production of various derivatives with specific properties.
Mechanism of Action
The mechanism of action of 2-BENZYL-7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives are known for their diverse biological activities and are structurally similar to chromeno[2,3-c]pyrroles.
Benzopyrroles: Benzopyrroles share a similar aromatic structure and exhibit various biological activities.
Uniqueness
The uniqueness of 2-BENZYL-7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and its chromeno[2,3-c]pyrrole scaffold. This combination provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H17Br2NO5 |
---|---|
Molecular Weight |
571.2 g/mol |
IUPAC Name |
2-benzyl-7-bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H17Br2NO5/c1-32-19-10-14(9-17(27)23(19)30)21-20-22(29)16-11-15(26)7-8-18(16)33-24(20)25(31)28(21)12-13-5-3-2-4-6-13/h2-11,21,30H,12H2,1H3 |
InChI Key |
CBQAJGNRLXHXEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)Br)Br)O |
Origin of Product |
United States |
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